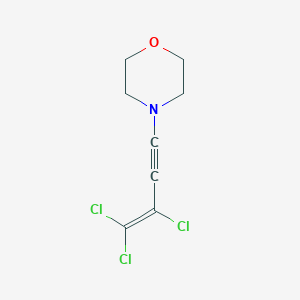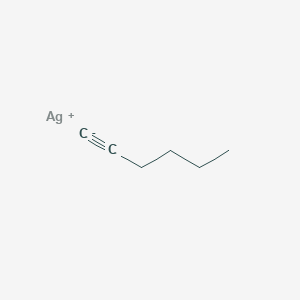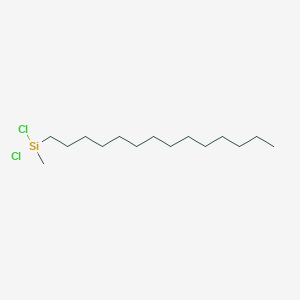![molecular formula C9H8Cl2N2O2 B14610812 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide CAS No. 58351-86-3](/img/structure/B14610812.png)
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is a solid substance that is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloroaniline in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3-chloroaniline and 2-chloroacetic acid.
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide can be compared with other similar compounds such as:
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxypropyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
58351-86-3 |
|---|---|
Molekularformel |
C9H8Cl2N2O2 |
Molekulargewicht |
247.07 g/mol |
IUPAC-Name |
2-chloro-N-[(3-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-2-6(11)4-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI-Schlüssel |
GULMRKCXRNATRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)





![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)


